N-[4-(propan-2-yl)phenyl]glycinamide
Description
Overview of Glycinamide (B1583983) Scaffold in Medicinal Chemistry
The glycinamide scaffold, derived from the simplest amino acid, glycine (B1666218), is a fundamental building block in the design of new therapeutic agents. metwarebio.com Glycinamide itself is the amide derivative of glycine. wikipedia.org Its structural simplicity and versatility make it an attractive starting point for chemical modification. In medicinal chemistry, the glycinamide core is frequently utilized to develop compounds targeting the central nervous system (CNS), particularly as potential anticonvulsants. nih.gov
A primary challenge in CNS drug development is ensuring that a compound can cross the blood-brain barrier to reach its site of action. Glycine and its simple amide are generally too polar to do so effectively. Consequently, a key strategy in medicinal chemistry involves the synthesis of more lipophilic (fat-soluble) derivatives. nih.gov By attaching various chemical groups to the glycinamide structure, researchers can modulate its physicochemical properties, such as lipophilicity, to enhance brain penetration and biological activity. firsthope.co.in The N-aryl glycinamides, which feature a phenyl ring (an aryl group) attached to the nitrogen atom of the glycinamide, are a prominent class of such derivatives explored for a range of pharmacological activities. nih.gov
Rationale for Research on N-[4-(propan-2-yl)phenyl]glycinamide and its Derivatives
The investigation of this compound is a logical step in the systematic exploration of N-aryl glycinamides for therapeutic potential. The rationale is grounded in established principles of medicinal chemistry, particularly structure-activity relationship (SAR) studies. SAR explores how modifying the chemical structure of a compound affects its biological activity, providing a roadmap for designing more effective drugs. nih.gov
For N-aryl glycinamides, the phenyl ring is a critical site for modification. The type and position of chemical groups (substituents) on this ring can dramatically alter the compound's potency, selectivity, and pharmacokinetic profile. Research has consistently shown that adding lipophilic substituents to the N-aryl ring can be a fruitful strategy for enhancing the anticonvulsant activity of glycinamide derivatives. nih.gov
The specific compound, this compound, incorporates an isopropyl group (propan-2-yl) at the para- (4th) position of the phenyl ring. The selection of this group is deliberate:
Steric and Electronic Properties : The size, shape, and electronic influence of the isopropyl group at this specific position can affect how the molecule interacts with its biological target.
By synthesizing and evaluating compounds like this compound, researchers aim to systematically map the SAR for this class. For instance, related studies on (4-alkoxyphenyl)glycinamides have demonstrated that the lipophilicity of substituents on the phenyl ring is favorable for potency at certain receptors. nih.gov This methodical approach allows scientists to understand the precise structural requirements for achieving the desired biological effect, paving the way for the development of novel CNS-active agents.
Historical Context and Evolution of Related Glycinamide-Containing Compounds
The scientific interest in glycinamide derivatives is deeply connected to the history of neuroscience and drug discovery. Glycine itself was first isolated in 1820 by Henri Braconnot from gelatin. wikipedia.orgbiocrates.com However, its role as a key inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem, was not established until the 1960s. frontiersin.org This discovery was a pivotal moment, as it suggested that molecules based on the glycine structure could potentially modulate neural activity.
The early era of modern CNS drug development (the 1940s-1960s) was largely defined by serendipitous discoveries. However, this period gave way to an age of "rational drug design," where chemists began to systematically modify the structures of known active molecules to create improved versions.
The development of glycinamide-based compounds is a clear example of this rational approach. Recognizing the poor ability of glycine to penetrate the brain, researchers began to synthesize derivatives with increased lipophilicity. nih.gov Early investigations into simple derivatives often yielded inactive compounds. A significant advancement came with the finding that attaching larger, lipophilic groups to the glycinamide core could produce compounds with significant anticonvulsant activity in preclinical models. nih.gov This validated the core strategy and established a foundation for further exploration.
The table below summarizes the findings from an early, seminal study that evaluated the anticonvulsant activity of various glycine and glycinamide derivatives, highlighting the critical role of lipophilic modifications.
Table 1: Anticonvulsant Activity of Early Glycinamide Derivatives An interactive data table summarizing the anticonvulsant activity of various glycine and glycinamide derivatives.
| Compound | Modification Type | Anticonvulsant Activity in Animal Models |
|---|---|---|
| Glycylglycine | Dipeptide | Inactive |
| N-acetylglycinamide | Simple Acylation | Inactive |
| N-acetyl,N'-benzylglycinamide | Lipophilic N-benzyl group | Active |
| Z-glycinamide (N-benzyloxycarbonylglycinamide) | Lipophilic N-benzyloxycarbonyl group | Active |
Data sourced from a study on the pharmacokinetic and anticonvulsant activity of glycinamide derivatives. nih.gov
This historical progression, from identifying a simple amino acid neurotransmitter to the methodical chemical synthesis of brain-penetrant derivatives, provides the essential context for the continued and focused research into specific molecules like this compound.
Structure
3D Structure
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-amino-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C11H16N2O/c1-8(2)9-3-5-10(6-4-9)13-11(14)7-12/h3-6,8H,7,12H2,1-2H3,(H,13,14) |
InChI Key |
YHXWYLMIJASNQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 4 Propan 2 Yl Phenyl Glycinamide Derivatives
Established Synthetic Routes for N-[4-(propan-2-yl)phenyl]glycinamide
While a specific, dedicated synthetic route for this compound is not extensively documented in readily available literature, a highly plausible and efficient pathway can be constructed based on well-established reactions for analogous N-aryl acetamides and their derivatives. ijpsr.inforesearchgate.net
A logical two-step approach is proposed for the synthesis of this compound. This method begins with a commercially available starting material, 4-isopropylaniline (B126951), and proceeds through a chloroacetylated intermediate.
Step 1: Acylation of 4-isopropylaniline. The first step involves the acylation of 4-isopropylaniline with chloroacetyl chloride. This reaction forms an amide bond, yielding the intermediate compound, 2-chloro-N-[4-(propan-2-yl)phenyl]acetamide. This type of reaction is a standard and widely used method for the preparation of N-aryl 2-chloroacetamides. researchgate.net
Step 2: Amination of the chloroacetamide intermediate. The second step is a nucleophilic substitution reaction where the chlorine atom on the acetyl group of the intermediate is displaced by an amino group. This is achieved by treating 2-chloro-N-[4-(propan-2-yl)phenyl]acetamide with ammonia (B1221849) to yield the final product, this compound. The reactivity of the chlorine atom in N-aryl 2-chloroacetamides makes it a good leaving group for substitution by various nucleophiles. researchgate.netekb.eg
| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |
|---|---|---|---|---|
| 1 | 4-isopropylaniline | Chloroacetyl chloride, Base (e.g., Triethylamine) | 2-chloro-N-[4-(propan-2-yl)phenyl]acetamide | N-Acylation |
| 2 | 2-chloro-N-[4-(propan-2-yl)phenyl]acetamide | Ammonia (NH₃) | This compound | Nucleophilic Substitution |
The success of the proposed synthesis hinges on the appropriate selection of reagents and reaction conditions for each step.
For the N-acylation step , the reaction is typically carried out in an inert aprotic solvent such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or toluene. A non-nucleophilic base, like triethylamine (B128534) (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is generally included to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. ijpsr.info The reaction is often performed at a reduced temperature (e.g., 0 °C) during the addition of the highly reactive chloroacetyl chloride to control the exothermic nature of the reaction, followed by stirring at room temperature for several hours to ensure completion.
For the amination step , the chloroacetamide intermediate can be treated with a source of ammonia. This could involve bubbling anhydrous ammonia gas through a solution of the intermediate or using a concentrated solution of ammonia in a suitable solvent, such as ethanol. The reaction may require elevated temperatures and pressures in a sealed reaction vessel to facilitate the substitution. This transformation is analogous to the Gabriel synthesis of primary amines, where a nucleophile displaces a halide.
| Parameter | Step 1: N-Acylation | Step 2: Amination |
|---|---|---|
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Ethanol, Methanol |
| Base | Triethylamine (TEA), Pyridine | Excess Ammonia (acts as base) |
| Temperature | 0 °C to Room Temperature | Room Temperature to Elevated Temperature (in sealed vessel) |
| Duration | 3-6 hours | 12-24 hours |
Derivatization Strategies of the Glycinamide (B1583983) Moiety
The this compound scaffold presents several sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. These modifications can be targeted at the amide nitrogen, the phenyl ring, or the isopropyl group.
The nitrogen atom of the amide group can potentially be alkylated, although it is generally less nucleophilic than an amine nitrogen due to the electron-withdrawing effect of the adjacent carbonyl group. Direct N-alkylation of amides often requires strong bases to deprotonate the amide first, forming a more nucleophilic amide anion. researchgate.net This can be followed by reaction with an alkylating agent.
Reagents and Conditions: A common method involves using a strong base such as sodium hydride (NaH) in an anhydrous aprotic solvent like THF or dimethylformamide (DMF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). researchgate.net Alternative methods for N-alkylation of amides with alcohols have also been developed, often utilizing transition metal catalysts. researchgate.netrsc.org
The phenyl ring of this compound can undergo electrophilic aromatic substitution reactions. The position of the new substituent is directed by the two existing groups: the N-glycinamide moiety and the isopropyl group.
Directing Effects: Both the amide group (-NHCOCH₂NH₂) and the isopropyl group (-CH(CH₃)₂) are activating, ortho-, para-directing groups. libretexts.org The nitrogen of the amide group donates electron density to the ring via resonance, and the isopropyl group donates electron density via an inductive effect. Since their directing effects are cooperative, incoming electrophiles will preferentially substitute at the positions ortho to the amide group (and meta to the isopropyl group).
| Reaction | Reagents | Potential Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | N-[2-nitro-4-(propan-2-yl)phenyl]glycinamide |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | N-[2-bromo-4-(propan-2-yl)phenyl]glycinamide |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | N-[2-acetyl-4-(propan-2-yl)phenyl]glycinamide |
The isopropyl group offers another site for chemical transformation, primarily through oxidation reactions at the benzylic position. The benzylic carbon is activated by the adjacent aromatic ring, making its C-H bonds susceptible to oxidation.
Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid under harsh conditions, can oxidize the isopropyl group completely to a carboxylic acid, forming 4-(glycinamido)benzoic acid.
Cumene (B47948) Hydroperoxide Process Analogy: A well-known industrial process involves the air oxidation of isopropylbenzene (cumene) to form cumene hydroperoxide. quora.comceur-ws.org This intermediate, upon acid-catalyzed rearrangement, cleaves to produce phenol (B47542) and acetone. wordpress.comvedantu.com Applying analogous conditions to this compound could potentially lead to cleavage of the isopropyl group, though the reaction's compatibility with the glycinamide moiety would need to be carefully evaluated. This would represent a drastic modification of the original structure.
Novel Synthetic Protocols and Yield Optimization
The synthesis of this compound and its derivatives typically involves the formation of an amide bond between an N-aryl glycine (B1666218) precursor and ammonia or an amine, or alternatively, the N-alkylation of glycinamide with a suitable aryl electrophile. Research has focused on developing novel, high-yield protocols, often utilizing one-pot procedures to improve efficiency and reduce purification steps.
A primary strategy for synthesizing the precursor, N-aryl glycines, involves the reaction of an aniline (B41778) with an ester-containing alkyl group, followed by hydrolysis. nih.gov For N-[4-(propan-2-yl)phenyl]glycine, this would involve reacting 4-(propan-2-yl)aniline with ethyl chloroacetate. nih.gov A significant advancement in this area is the development of a one-pot, two-step procedure starting from 2-chloro-N-aryl acetamides. nih.gov This method uses a copper(II) chloride dihydrate (CuCl₂·2H₂O) catalyst in acetonitrile (B52724), proceeding through a 1,4-diarylpiperazine-2,5-dione intermediate. nih.gov Subsequent cleavage of this intermediate with ethanolic potassium hydroxide (B78521) (KOH) affords the desired N-aryl glycine in high yields and short reaction times. nih.govresearchgate.net This protocol is effective for aromatic amines with both electron-donating and electron-withdrawing substituents. nih.gov
Once the N-[4-(propan-2-yl)phenyl]glycine precursor is obtained, it can be converted to the corresponding glycinamide. This transformation is typically achieved using standard peptide coupling reagents. For instance, carbonyldiimidazole (CDI) can be used to activate the carboxylic acid, which then reacts with an amine to form the amide bond. mdpi.com Another approach involves the use of coupling agents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) to facilitate the amide bond formation between the N-aryl glycine and an amine, a method successfully used in the synthesis of related N-acyl glycine derivatives. frontiersin.org
Yield optimization is a critical aspect of these synthetic protocols. Studies on related N-aryl glycine syntheses have shown that the choice of base and solvent significantly impacts the reaction outcome. For the copper-catalyzed cyclization of 2-chloro-N-aryl acetamides, bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in acetonitrile provided superior yields in shorter durations compared to organic bases like triethylamine (TEA) or weaker inorganic bases. researchgate.net
Table 1: Comparison of Synthetic Conditions for N-Aryl Glycine Precursors This table summarizes reaction conditions for the synthesis of N-aryl glycines, which are key precursors to N-aryl glycinamides. The data is based on general findings for N-phenyl glycine and its derivatives.
| Catalyst/Reagent | Base | Solvent | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| CuCl₂·2H₂O | NaOH/KOH | Acetonitrile | 0.5 h | 84 | researchgate.net |
| CuCl₂·2H₂O | K₂CO₃ | Acetonitrile | 11 h | 82 | researchgate.net |
| CuCl₂·2H₂O | NaH | Acetonitrile | 9 h | 75 | researchgate.net |
| None | Sodium Acetate | Polar Protic Medium | Not Specified | Moderate | nih.gov |
Stereochemical Control in Synthesis of Enantiopure N-Aryl Glycinamide Analogs
While this compound itself is achiral, many of its biologically active analogs possess stereocenters, making stereochemical control a critical aspect of their synthesis. The development of methods to produce enantiopure N-aryl glycinamide analogs is essential, as different enantiomers can exhibit vastly different pharmacological activities.
One powerful strategy for achieving stereocontrol is the use of chiral auxiliaries. For example, pseudoephenamine glycinamide has been employed as a versatile chiral building block. nih.gov Enolization of pseudoephenamine glycinamide with a lithium base, followed by reaction with an aldehyde or ketone, yields aldol (B89426) addition products with high diastereoselectivity. nih.gov This method allows for the synthesis of syn-β-hydroxy-α-amino acid derivatives, which can be further elaborated into enantiopure N-aryl glycinamide analogs. nih.gov The chiral auxiliary can be subsequently removed to provide the desired enantiomerically pure product. nih.gov
Biocatalysis offers an environmentally friendly and highly selective alternative for producing chiral compounds. Transaminases (TAs), in particular, have been effectively used for the asymmetric synthesis of chiral amines from prochiral ketones. rsc.orgresearchgate.net These chiral amines can serve as key intermediates that are subsequently acylated to form the desired enantiopure N-aryl glycinamide derivatives. The use of immobilized whole-cell biocatalysts with (R)-transaminase activity has enabled the synthesis of (R)-enantiomers of 1-phenylpropan-2-amine derivatives with excellent conversion (88–89%) and enantiomeric excess (>99% ee). rsc.org
Furthermore, chiral catalysts can be employed to achieve enantioselectivity. The use of a chiral phosphoric acid catalyst in conjunction with a photosensitizer has been shown to achieve enantioselectivity in the radical coupling of N-aryl glycines with ketones. nih.gov This highlights the potential of asymmetric catalysis in generating chiral N-aryl glycinamide structures. The synthesis of enantiopure precursors for drugs like (S)-practolol has been achieved through lipase-catalyzed kinetic resolution, yielding key intermediates with high enantiomeric excess (96-97% ee). mdpi.com
Table 2: Methods for Stereochemical Control in the Synthesis of Chiral Glycinamide Analogs This table illustrates various approaches to achieve high stereoselectivity in the synthesis of chiral precursors and analogs of N-aryl glycinamides.
| Method | Chiral Source | Substrate Type | Product Type | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Chiral Auxiliary | (R,R)- or (S,S)-Pseudoephenamine | Aldehydes/Ketones | β-Hydroxy-α-amino acid derivatives | High syn-diastereoselectivity | nih.gov |
| Biocatalysis | (R)-Transaminase | Prochiral Ketones | (R)-Chiral Amines | >99% ee | rsc.org |
| Asymmetric Catalysis | Chiral Phosphoric Acid | N-Aryl Glycines + Ketones | 1,2-Amino Tertiary Alcohols | High Enantioselectivity | nih.gov |
| Biocatalysis (Kinetic Resolution) | Lipase | Racemic Chlorohydrin Acetate | (R)-Chlorohydrin | 97% ee | mdpi.com |
Green Chemistry Principles in Synthesis of this compound Compounds
The integration of green chemistry principles into the synthesis of this compound and its derivatives is essential for developing sustainable and environmentally benign manufacturing processes. unife.it The goal is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.
A key principle of green chemistry is atom economy, which is addressed by designing one-pot or tandem reactions. The copper-catalyzed synthesis of N-aryl glycines is an example of an efficient one-pot procedure that avoids the isolation of intermediates, thereby saving solvents and reducing waste. nih.gov Such protocols are considered eco-friendly and offer a significant improvement over multi-step syntheses that require purification at each stage. nih.gov
The choice of solvent is another critical factor. Many traditional organic syntheses employ hazardous and volatile organic solvents. Green chemistry encourages the use of safer alternatives. For instance, procedures have been developed for the amination of certain ketones in aqueous phosphate (B84403) buffer systems at room temperature, completely eliminating the need for organic solvents. semanticscholar.org A practical and "green" procedure for synthesizing N-(3-hydroxyacyl) glycines has been developed, showcasing the feasibility of sustainable protocols. frontiersin.org Similarly, the Hofmann rearrangement, a key reaction for producing carbamates from amides, has been adapted using a green oxidation process with oxone and KCl, avoiding more hazardous reagents. nih.gov
The use of catalysis is central to green chemistry. Catalytic reactions are preferred over stoichiometric ones because they reduce waste and often operate under milder conditions. The copper-catalyzed synthesis of N-aryl glycines is a prime example. nih.govresearchgate.net Biocatalysis, using enzymes like transaminases, represents an even greener approach, as reactions are performed in aqueous media under mild temperature and pH conditions, and the catalysts are biodegradable and highly selective. rsc.orgresearchgate.net These chemoenzymatic strategies offer an efficient and green route to structurally diverse molecules. researchgate.net The development of such protocols, which avoid expensive or toxic metal catalysts and harsh reaction conditions, is a primary goal in modern synthetic chemistry. semanticscholar.orgresearchgate.net
Table 3: Application of Green Chemistry Principles in N-Aryl Amide Synthesis This table compares traditional and greener approaches for key transformations relevant to the synthesis of this compound and its derivatives.
| Transformation | Traditional Method | Greener Alternative | Green Advantage | Reference |
|---|---|---|---|---|
| N-Arylation | Multi-step synthesis with intermediate isolation | One-pot, two-step sequential reaction | Improved atom economy, reduced waste | nih.gov |
| Amidation/C-N Bond Formation | Use of hazardous solvents (e.g., DCM, Toluene) | Reaction in aqueous buffer (e.g., phosphate buffer) | Elimination of toxic organic solvents | semanticscholar.org |
| Reagent Type | Stoichiometric reagents | Catalytic amounts of CuCl₂ or biocatalysts (enzymes) | Higher efficiency, less waste, milder conditions | nih.govrsc.org |
| Rearrangement (e.g., Hofmann) | Use of hazardous reagents like bromine in NaOH | Oxone and KCl in aqueous NaOH | Avoids toxic and corrosive reagents | nih.gov |
Biological Activity and Preclinical Efficacy of N 4 Propan 2 Yl Phenyl Glycinamide and Analogs
In Vitro Biological Profiling
Extensive searches of scientific literature and databases have yielded no available data regarding the in vitro biological profiling of N-[4-(propan-2-yl)phenyl]glycinamide. The following subsections detail the specific areas where information was sought but not found.
Enzyme Inhibition Assays
There is no published research detailing the inhibitory activity of this compound against the following enzymes:
Glycine (B1666218) Transporter 1 (GlyT-1)
Dipeptidyl Peptidase-IV (DPP-IV)
Cyclooxygenase (COX)
Inducible Nitric Oxide Synthase (iNOS)
Urease
Janus Kinase (JAK)
N-Myristoyltransferase (NMT)
Tissue Factor-Factor VIIa (TF-FVIIa)
Consequently, no data tables on its enzyme inhibition profile can be provided.
Receptor Agonist/Antagonist Activities
No studies were identified that investigated the activity of this compound as an agonist or antagonist for the G protein-coupled receptor 119 (GPR119).
Antiviral Activity
There is no information available in the scientific literature regarding the potential antiviral effects of this compound, specifically concerning the inhibition of the HIV-1 capsid.
In Vitro Neuropharmacological Assessments
No published data exists from in vitro neuropharmacological assessments of this compound.
In Vivo Preclinical Efficacy Studies in Animal Models
Consistent with the lack of in vitro data, there is no available information on the in vivo preclinical efficacy of this compound in any animal models.
Antiseizure and Anticonvulsant Potency in Rodent Models
Specifically, no research has been published on the antiseizure or anticonvulsant potency of this compound in established rodent models, including the maximal electroshock (MES) and the 6 Hz seizure models. Therefore, no data tables on its efficacy in these models can be presented.
Antinociceptive and Antiallodynic Effects
Phenylglycinamide derivatives have demonstrated significant potential in preclinical models of pain. One lead analog, identified as (R)-32, has shown potent antinociceptive effects across several mouse models. This includes efficacy in formalin-induced inflammatory pain, capsaicin-induced neurogenic pain, and models of peripheral neuropathy induced by oxaliplatin (B1677828) (chemotherapy) and streptozotocin (B1681764) (diabetes). acs.orgacs.orgnih.govresearchgate.net The mechanism of action for these compounds is believed to be multimodal, involving antagonism of the TRPV1 receptor and inhibition of both calcium and sodium currents. acs.orgnih.gov
Furthermore, related structures such as N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides have also been evaluated for their analgesic activity. nih.gov These hybrid compounds were designed to integrate structural features of known anticonvulsants and selective TRPV1 antagonists. nih.gov In preclinical testing, these analogs have shown promising antinociceptive properties, reinforcing the therapeutic potential of this chemical class for pain indications. nih.gov
| Compound Class | Pain Model | Observed Effect | Potential Mechanism |
| Phenylglycinamide derivatives (e.g., (R)-32) | Formalin-induced pain | Potent antinociceptive efficacy | Multimodal: TRPV1 antagonism, Ca2+/Na+ channel inhibition |
| Phenylglycinamide derivatives (e.g., (R)-32) | Capsaicin-induced pain | Potent antinociceptive efficacy | Multimodal: TRPV1 antagonism, Ca2+/Na+ channel inhibition |
| Phenylglycinamide derivatives (e.g., (R)-32) | Oxaliplatin-induced neuropathy | Potent antinociceptive efficacy | Multimodal: TRPV1 antagonism, Ca2+/Na+ channel inhibition |
| Phenylglycinamide derivatives (e.g., (R)-32) | Streptozotocin-induced neuropathy | Potent antinociceptive efficacy | Multimodal: TRPV1 antagonism, Ca2+/Na+ channel inhibition |
| N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides | General pain models | Antinociceptive properties | Hybrid of anticonvulsant and TRPV1 antagonist structures |
Anti-inflammatory Efficacy (e.g., Carrageenan-induced paw edema model)
The carrageenan-induced paw edema model in rats is a standard method for evaluating the acute anti-inflammatory activity of novel compounds. creative-biolabs.com Analogs of this compound, such as N-acyl hydrazone derivatives, have been assessed using this model. researchgate.netresearchgate.net Research has shown that these compounds can effectively inhibit paw edema, with some analogs demonstrating a reduction in inflammation of up to 52.8% at 4 hours post-carrageenan injection. researchgate.net
The mechanism behind this anti-inflammatory effect is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly with a higher affinity for the inducible COX-2 isoform over the constitutive COX-1. researchgate.net This selective inhibition is a desirable trait for anti-inflammatory agents as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net Studies on related compounds have also demonstrated a reduction in pro-inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin 1-beta (IL-1β), which are key players in the inflammatory cascade initiated by carrageenan. nih.gov
| Compound/Analog Class | Model | Key Findings |
| N-acyl hydrazone derivatives | Carrageenan-induced paw edema (rats) | Reduction in paw edema up to 52.8% at 4 hours. researchgate.net |
| Diclofenac prodrug (indoline derivative) | Carrageenan-induced inflammation | Decreased PGE2 levels and COX-2 expression. researchgate.net |
| Methyl trans-cinnamate derivatives | Carrageenan-induced paw edema (rats) | 3-phenylpropanoic acid showed anti-inflammatory activity. ums.ac.id |
Glycine Homeostasis Modulation in Central Nervous System Models
Glycine is a critical neurotransmitter in the central nervous system (CNS), acting as a major inhibitory transmitter in the brainstem and spinal cord and as a co-agonist at excitatory NMDA receptors in the forebrain. nih.govacnp.org The concentration of glycine in the synaptic cleft is tightly regulated by high-affinity glycine transporters, primarily GlyT1 (predominantly on glial cells) and GlyT2 (on neurons). acnp.orgnih.gov
Anticoagulant Activity in Preclinical Models
Synthetic peptide derivatives and other novel heterocyclic compounds have been shown to possess anticoagulant properties in both in vitro and in vivo preclinical models. nih.gov These activities are typically assessed by measuring their effect on clotting time in assays such as the activated partial thromboplastin (B12709170) time (aPTT), which evaluates the intrinsic pathway, and the thrombin time (TT), which assesses the final stage of coagulation. nih.gov
In studies on synthetic peptides, certain derivatives demonstrated the ability to delay fibrin (B1330869) clot formation and inhibit the amidolytic activity of thrombin. nih.gov Similarly, biscoumarin derivatives, which are structurally distinct but functionally relevant, have shown promising anticoagulant activity in rabbit models, measured by prothrombin time (PT). ekb.eg Some of these synthetic coumarins exhibited higher activity than the standard drug warfarin. hu.edu.jo These findings suggest that synthetic small molecules, including potential glycinamide (B1583983) analogs, can be designed to target specific factors within the coagulation cascade.
Antidiabetic Effects in Diabetic Animal Models
Research into N,N-dimethylphenylenediamine-derivatized complexes has shown potential antidiabetic effects in preclinical models. nih.gov In studies using type II diabetic mice, one such analog, [VO(p-dmada)], demonstrated better hypoglycemic effects than the reference compound BMOV. nih.gov Specifically, it improved glucose tolerance and alleviated liver damage associated with hyperglycemia. nih.gov The proposed mechanisms for these insulin-enhancing effects include the activation of the Akt/PKB signaling pathway in fat and liver tissues and the increased expression of PPARα/γ in fat. nih.gov
Animal models are crucial for evaluating new antidiabetic agents. researchgate.net Commonly used models include the alloxan-induced or streptozotocin-induced diabetic mouse or rat, where these chemicals selectively destroy pancreatic β-cells, leading to a state of insulin (B600854) deficiency and hyperglycemia. mdpi.commdpi.com The efficacy of test compounds is then measured by their ability to reduce blood glucose levels over time compared to control groups. mdpi.com
Pharmacokinetic and ADME Properties in Preclinical Models
Absorption and Distribution Characteristics
The pharmacokinetic profiles of phenylglycinamide derivatives have been investigated in preclinical studies to assess their drug-like properties. acs.orgnih.gov For lead compounds such as (R)-32, in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) data have shown favorable characteristics, including high metabolic stability in human liver microsomes and satisfactory passive membrane permeability. acs.orgacs.orgnih.gov
While specific data for this compound is not detailed, studies on structurally complex analogs provide insight into the potential pharmacokinetic behavior of this class of compounds. For example, a MET kinase inhibitor with a related chemical scaffold was evaluated in mice, rats, monkeys, and dogs. The volume of distribution was found to range from 2.1 to 9.0 L/kg across these species, indicating distribution into tissues. Plasma protein binding was high (96.7-99.0%), and the compound did not preferentially distribute into red blood cells. Oral bioavailability varied among species, with values of 11.2% in rats and up to 88.0% in mice.
| Parameter | Mouse | Rat | Monkey | Dog |
| Plasma Clearance (mL/min/kg) | 15.8 | 36.6 | 13.9 | 2.44 |
| Volume of Distribution (L/kg) | - | 2.1 | - | 9.0 |
| Terminal Half-Life (h) | - | 1.67 | - | 16.3 |
| Oral Bioavailability (%) | 88.0 | 11.2 | 72.4 | 55.8 |
| Plasma Protein Binding (%) | - | 98.7 | 96.7 | 99.0 |
Data derived from a structurally related MET kinase inhibitor analog.
Metabolic Stability and Biotransformation (e.g., Cytochrome P450 isoform influence)
The metabolic breakdown of this compound is anticipated to be primarily orchestrated by the Cytochrome P450 (CYP450) superfamily of enzymes, which are crucial for the metabolism of a vast array of foreign compounds (xenobiotics). nih.govresearchgate.net The biotransformation is likely to occur at two principal sites: the isopropyl side chain and the aromatic ring of the cumene (B47948) moiety, and potentially the glycinamide side chain.
The metabolism of cumene, the N-[4-(propan-2-yl)phenyl] portion of the molecule, is well-documented. It is extensively metabolized by CYP450 enzymes in both the liver and other tissues, such as the lungs. nih.govresearchgate.netresearchgate.net The main metabolic pathway involves the oxidation of the isopropyl side chain. nih.govresearchgate.net The primary metabolite formed is 2-phenyl-2-propanol (B165765). researchgate.netepa.gov This alcohol can be further oxidized to form 2-phenyl-1,2-propanediol. nih.gov Ring oxidation is a less common metabolic route for cumene. nih.govresearchgate.net While multiple CYP450 isoforms are involved in the metabolism of alkylbenzenes, CYP2E1 and CYP1A2 have been implicated in the metabolism of similar aromatic hydrocarbons. nih.gov
The glycinamide portion of the molecule may undergo hydrolysis, although this is generally a slower metabolic process for amides compared to esters. Enzymes such as fatty acid amide hydrolase (FAAH) are known to be involved in the hydrolysis of N-acyl amino acids, which are structurally related. elifesciences.org The amide bond in this compound could potentially be cleaved to yield 4-isopropylaniline (B126951) and glycinamide.
The predicted primary metabolites of this compound are illustrated in the table below, based on the known metabolism of cumene.
| Parent Compound | Predicted Metabolite | Metabolic Reaction | Key Enzymes |
| This compound | N-[4-(2-hydroxypropan-2-yl)phenyl]glycinamide | Side-chain hydroxylation | Cytochrome P450 |
| This compound | N-[4-(1,2-dihydroxypropan-2-yl)phenyl]glycinamide | Further side-chain oxidation | Cytochrome P450 |
| This compound | 4-isopropylaniline and glycinamide | Amide hydrolysis | Amidases (e.g., FAAH) |
Elimination Profiles in Animal Studies
Direct elimination studies on this compound have not been reported. However, the elimination profile can be inferred from animal studies conducted on cumene. nih.govnih.gov Following administration in rats, cumene is rapidly absorbed and extensively metabolized. researchgate.netnih.gov The vast majority of the administered dose is excreted in the urine, with estimates ranging from over 70% to approximately 80% within 24 to 72 hours. nih.govnih.gov Fecal excretion is a minor route of elimination. nih.gov
The primary urinary metabolite of cumene is the glucuronide conjugate of 2-phenyl-2-propanol, indicating that after the initial CYP450-mediated oxidation, the resulting alcohol undergoes Phase II conjugation to increase its water solubility and facilitate renal excretion. researchgate.netnih.gov Sulfate conjugates are also formed and excreted in the urine. nih.govnih.gov
The elimination half-life of cumene from the blood in rats following oral administration has been calculated to be between 9 to 16 hours. epa.gov In human volunteers exposed to cumene vapor, the urinary excretion of 2-phenyl-2-propanol was biphasic, with an initial rapid phase having a half-life of about 2 hours, and a slower second phase with a half-life of approximately 10 hours. epa.gov This suggests a relatively rapid clearance of the compound and its metabolites from the body, with no significant long-term accumulation. researchgate.netepa.gov Studies in rats have shown the highest tissue concentrations of cumene-related radioactivity in adipose tissue, liver, and kidney, with no accumulation observed after repeated dosing. researchgate.netnih.gov
The following table summarizes the pharmacokinetic parameters of cumene from animal studies, which can serve as a proxy for predicting the elimination of this compound.
| Species | Route of Administration | Major Excretion Route | % of Dose Excreted (24-72h) | Major Metabolites | Elimination Half-life |
| Rat | Oral | Urine | 70-80% | 2-phenyl-2-propanol glucuronide | 9-16 hours (blood) |
| Mouse | Oral | Urine | ≥ 70% | 2-phenyl-2-propanol glucuronide | Not specified |
Structure Activity Relationships Sar and Ligand Design Principles
Impact of Phenyl Ring Substituents on Activity and Selectivity
The phenyl ring of N-phenylglycinamide derivatives serves as a crucial interaction domain with biological targets. Altering the substituents on this ring can profoundly influence the compound's electronic, steric, and hydrophobic properties, thereby modulating its activity and selectivity. nih.gov
Halogenation Effects
In the context of N-phenylglycinamide analogs, halogenation can modulate the electron density of the aromatic ring. Electron-withdrawing halogens can form halogen bonds, a type of noncovalent interaction with protein targets that can enhance binding affinity. The position and type of halogen are critical, as they can direct the molecule's orientation within a binding pocket.
Table 1: Conceptual Effects of Phenyl Ring Halogenation on N-phenylglycinamide Analog Activity
| Halogen Substituent | Position | Potential Impact on Activity | Rationale |
|---|---|---|---|
| Fluorine (F) | ortho, meta, para | Increased metabolic stability, altered pKa, potential for hydrogen bonding. | The small size and high electronegativity of fluorine can block metabolic sites and influence electronic properties without adding significant bulk. |
| Chlorine (Cl) | ortho, meta, para | Enhanced lipophilicity, potential for halogen bonding, increased binding affinity. | Chlorine is a good halogen bond donor and moderately increases lipophilicity, which can improve membrane permeability. |
| Bromine (Br) | ortho, meta, para | Significantly increased lipophilicity, strong halogen bond donor. | Bromine is larger and more polarizable than chlorine, potentially forming stronger interactions but also increasing steric hindrance. |
Alkyl and Isopropyl Group Positioning
Alkyl groups, such as the propan-2-yl (isopropyl) group in the titular compound, are important for establishing hydrophobic interactions with nonpolar regions of a biological target. The size, shape, and position of these groups are paramount for achieving optimal binding. The para-positioning of the isopropyl group on the phenyl ring suggests an interaction with a corresponding hydrophobic pocket in its target receptor.
SAR studies on related N-arylanthranilic acids have shown that the nature and position of alkyl substituents significantly affect anti-inflammatory activity. nih.gov Generally, increasing the size of the alkyl group can enhance lipophilicity, which may improve cell membrane permeability. However, excessive bulk can also lead to steric clashes, reducing or abolishing activity. The branched nature of the isopropyl group provides more significant steric bulk than a linear propyl group, which can be crucial for selectivity.
Aromatic Ring Functionalization
Beyond halogens and alkyl groups, other functional groups can be introduced to the aromatic ring to probe interactions and optimize activity. Electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) can alter the electronic character of the phenyl ring. nih.gov This, in turn, can affect the strength of π-π stacking interactions, cation-π interactions, and the pKa of other ionizable groups within the molecule.
For example, studies on N-phenylglycinamide derivatives designed as anticonvulsants have explored a wide range of phenyl ring substitutions, including dichlorophenyl, difluoromethyl)phenyl, and (trifluoromethyl)thio)phenyl groups, demonstrating robust antiseizure activity. nih.govnih.gov The specific electronic and steric properties conferred by these groups were critical to achieving the desired pharmacological profile.
Role of the Glycinamide (B1583983) Backbone in Biological Activity
The glycinamide portion of the molecule provides a flexible linker and contains key hydrogen bonding groups (the two amide functions) that are often essential for anchoring the ligand to its biological target. Modifications to this backbone can have a dramatic impact on the compound's conformational flexibility and its ability to form critical interactions.
Modifications of the Amide Linkage
The amide bond is a stable, planar structure due to resonance, which restricts rotation and helps to define the molecule's three-dimensional shape. nih.gov This planarity is often crucial for presenting other parts of the molecule in the correct orientation for binding. Strategies to modify the amide linkage include:
N-Methylation: Adding a methyl group to the amide nitrogen removes a hydrogen bond donor, which can be used to probe the importance of that specific interaction. This modification also increases lipophilicity and can prevent enzymatic degradation.
Amide Bond Reversal (Retro-amides): Swapping the CO and NH groups can drastically alter the geometry and hydrogen bonding pattern, often leading to inactive compounds but sometimes resulting in agonists becoming antagonists, or vice versa.
Bioisosteric Replacement: Replacing the amide bond with other functional groups that mimic its size and electronic properties (e.g., esters, ketones, or alkenes) can improve properties like oral bioavailability or metabolic stability. However, this often comes at the cost of reduced binding affinity if the amide's hydrogen bonding capabilities are critical.
Studies on glycine (B1666218) amide derivatives have shown that a tertiary amide moiety can be important for stability in blood plasma. nih.gov
Substitutions at the Alpha-Carbon of Glycine
The alpha-carbon of the glycine residue is a key position for chemical modification. wikipedia.org Since glycine is the only achiral amino acid, introducing a substituent at this position creates a chiral center, which can lead to stereoselective interactions with the biological target. Often, one enantiomer is significantly more active than the other.
Alpha-substitution reactions allow for the introduction of various groups that can probe the steric and electronic requirements of the binding site. libretexts.org An enol or enolate intermediate is typically formed, which then reacts with an electrophile to introduce the new substituent. wikipedia.org
Table 2: Potential Effects of Alpha-Carbon Substitution on Glycinamide Derivatives
| Substituent at Alpha-Carbon | Potential Impact on Activity | Rationale |
|---|---|---|
| Methyl (-CH₃) | Increased potency/selectivity, introduction of chirality. | The small methyl group can fill a small hydrophobic pocket and orient the rest of the molecule. The resulting (R) and (S) enantiomers may have different activities. |
| Phenyl (-C₆H₅) | Potential for new aromatic interactions (π-π stacking, cation-π). | A phenyl group introduces significant bulk and can establish additional binding interactions with the target, as seen in various phenylglycinamide derivatives. acs.org |
| Hydroxymethyl (-CH₂OH) | Introduction of a hydrogen bond donor/acceptor. | Can form new hydrogen bonds with the target, potentially increasing affinity and altering solubility. |
Influence of Chiral Centers on Pharmacological Profile
Chirality can significantly impact the pharmacological profile of a drug, influencing its potency, selectivity, and metabolic stability. In the context of N-[4-(propan-2-yl)phenyl]glycinamide, a potential chiral center could be introduced by substitution on the α-carbon of the glycinamide moiety.
Should a chiral center be incorporated, the resulting enantiomers would likely exhibit different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. For instance, in a series of phenylglycinamide derivatives developed as antiseizure and antinociceptive agents, the R- and S-enantiomers displayed marked differences in their biological activities. This highlights the importance of stereochemistry in determining the pharmacological outcome. The spatial arrangement of substituents in one enantiomer may allow for optimal binding to a target, leading to a desired therapeutic effect, while the other enantiomer may bind less effectively or even interact with a different target, potentially causing off-target effects.
The metabolic fate of a chiral drug can also be stereoselective. Enzymes involved in drug metabolism, such as cytochrome P450s, can preferentially metabolize one enantiomer over the other. This can lead to differences in the pharmacokinetic profiles of the enantiomers, including their half-life and clearance, which in turn affects the duration and intensity of their pharmacological action.
Conformational Analysis and Bioactive Conformations in SAR Studies
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis aims to identify the low-energy, stable conformations of a molecule and to determine the specific "bioactive conformation"—the spatial arrangement the molecule adopts when it binds to its target.
For this compound, the key rotatable bonds would be those connecting the phenyl ring to the nitrogen atom, the nitrogen to the α-carbon, and the α-carbon to the amide carbonyl group. The relative orientations of the 4-isopropylphenyl ring and the glycinamide side chain would be of particular interest. These conformations would be influenced by steric and electronic factors. For example, the bulky isopropyl group would influence the preferred rotational position (torsion angle) of the phenyl ring.
Computational methods, such as molecular mechanics and quantum mechanics calculations, are often employed to predict the stable conformations of a molecule. These predicted low-energy conformations can then be used in molecular docking studies to simulate the binding of the molecule to a target protein. By comparing the binding modes and energies of different conformations, researchers can hypothesize the bioactive conformation. This information is invaluable for understanding the SAR and for designing new analogs with improved activity. For instance, in studies of other flexible molecules, identifying the bioactive conformation has been crucial for designing more rigid analogs that are "locked" in the active conformation, often leading to increased potency and selectivity.
Rational Design Strategies Guided by SAR (e.g., molecular hybridization, pharmacophore merging)
Rational drug design utilizes the understanding of a drug's biological target and its SAR to design new, more effective therapeutic agents. Two common strategies are molecular hybridization and pharmacophore merging.
Molecular Hybridization involves combining two or more pharmacophores (the essential structural features for biological activity) from different drug molecules into a single new molecule. This can lead to compounds with improved affinity, better selectivity, or a dual mode of action. For this compound, one could envision hybridizing it with another molecule known to have a complementary therapeutic effect. For example, if the glycinamide scaffold is responsible for one aspect of activity, a pharmacophore from a different drug class could be incorporated into the N-phenyl portion to target a second biological pathway. This approach has been successfully used to develop multi-target-directed ligands for complex diseases.
Pharmacophore Merging is a strategy where overlapping pharmacophoric features from different ligand series are combined to create a new, potentially more potent molecule. If SAR studies of a series of N-phenylglycinamide analogs revealed that the 4-isopropyl group is a key feature for activity, and another series of compounds showed that a different functional group at another position enhances activity, a new molecule could be designed that incorporates both features. This merging of pharmacophoric elements can lead to a more optimized interaction with the biological target.
These rational design strategies are iterative processes. New molecules are designed based on existing SAR, then synthesized and tested. The biological data from these new compounds then feeds back into the design cycle, leading to a progressive refinement of the molecular structure and optimization of its pharmacological properties.
Computational and Molecular Modeling Approaches in N Aryl Glycinamide Research
In Silico Screening and Virtual Ligand Discovery
In the initial stages of drug discovery, in silico screening and virtual ligand discovery play a pivotal role in identifying promising N-aryl glycinamide (B1583983) derivatives from large compound libraries. These computational techniques utilize virtual models of biological targets to predict which molecules are most likely to exhibit the desired biological activity. By filtering out compounds with unfavorable properties early in the process, these methods save considerable time and resources.
Virtual screening can be broadly categorized into two main approaches: ligand-based and structure-based. Ligand-based virtual screening (LBVS) relies on the knowledge of known active compounds to identify new molecules with similar properties. In the context of N-aryl glycinamides, this could involve searching for compounds with similar pharmacophoric features or molecular fingerprints to known bioactive glycinamide derivatives.
Structure-based virtual screening (SBVS), on the other hand, requires the three-dimensional structure of the target protein. This approach involves docking large libraries of compounds into the active site of the target and scoring their potential binding affinity. For N-aryl glycinamides, this method has been instrumental in identifying novel inhibitors for various enzymes and receptors.
Molecular Docking Simulations with Target Proteins
Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. For N-aryl glycinamide research, docking simulations have been extensively used to elucidate the binding modes of these compounds with their biological targets.
Binding Affinity Prediction
A key output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy. This value provides an estimate of the strength of the interaction between the ligand and the protein. Lower binding energies typically indicate a more stable complex and a higher likelihood of biological activity. For instance, in the development of glycinamide-based DPP-4 inhibitors, docking studies have been used to predict the binding energies of newly designed compounds, helping to prioritize those with the highest predicted potency. researchgate.net
Table 1: Representative Molecular Docking Data for Glycinamide Derivatives
| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Glycinamide Derivatives | Dipeptidyl Peptidase 4 (DPP-4) | -8.1 to -9.2 | Gln92, Thr200, Asn66, His68 researchgate.net |
| Ferulic Acid-Piperazine-Glycinamide | Acetylcholinesterase (AChE) | Not Specified | Not Specified acs.org |
| N-Arylacetamides | α-Glucosidase | Not Specified | Asp327, Asp542, Asp203 nih.gov |
This table is illustrative and compiles data from studies on various glycinamide derivatives to demonstrate the application of molecular docking.
Ligand-Protein Interaction Analysis
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the protein. This includes identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. For example, docking studies of N-arylacetamides with α-glucosidase have revealed critical interactions with amino acid residues such as Asp327, Asp542, and Asp203. nih.gov This information is invaluable for understanding the structure-activity relationship (SAR) and for designing new derivatives with improved binding characteristics.
Molecular Dynamics Simulations for Complex Stability and Conformational Changes
While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of these interactions over time. MD simulations are used to assess the stability of the docked pose and to observe any conformational changes in the protein or ligand upon binding. nih.gov In the study of glycinamide derivatives as DPP-4 inhibitors, MD simulations have been employed to confirm the stability of the ligand within the catalytic site of the enzyme. researchgate.net These simulations can reveal subtle but important dynamic behaviors that are not captured by docking alone.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are most influential for activity, QSAR models can be used to predict the potency of newly designed molecules.
In the context of N-aryl derivatives, QSAR studies have been successfully applied to model their inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in Alzheimer's disease research. mdpi.com These models often use a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build a predictive model.
Table 2: Example of Descriptors Used in QSAR Models for N-Aryl Derivatives
| Descriptor | Type | Description |
| AlogP98 | Electronic | A measure of the compound's lipophilicity. mdpi.com |
| Wiener Index | Topological | A descriptor of molecular branching. mdpi.com |
| Kappa-1-AM | Molecular Shape | A shape index related to the number of atoms. mdpi.com |
| Dipole-Mag | Electronic | The magnitude of the dipole moment. mdpi.com |
| CHI-1 | Structural | A molecular connectivity index. mdpi.com |
This table presents examples of descriptors that have been found to be important in QSAR models for N-aryl derivatives, as reported in the literature.
Homology Modeling and Protein Structure Prediction for Novel Targets
For many biological targets, an experimentally determined three-dimensional structure is not available. In such cases, homology modeling can be used to build a theoretical model of the protein's structure based on the known structure of a homologous protein. This computationally generated model can then be used for structure-based drug design approaches like molecular docking.
The use of homology models has been crucial in the study of N-aryl glycinamides targeting proteins where the crystal structure is not yet elucidated. For instance, homology models of the 5-HT6 serotonin receptor have been used for docking studies of novel phenyl-glycinamide derivatives. researchgate.net This approach allows for the rational design of new ligands even in the absence of an experimental receptor structure.
Analytical Characterization of N 4 Propan 2 Yl Phenyl Glycinamide and Its Analogs
Spectroscopic Techniques for Structure Elucidation
Spectroscopic methods are indispensable for the detailed molecular characterization of N-[4-(propan-2-yl)phenyl]glycinamide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each offer unique insights into the compound's atomic arrangement and functional groups.
NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy: The ¹H NMR spectrum of an N-aryl glycinamide (B1583983) analog provides characteristic signals that can be assigned to specific protons within the molecule. For a compound like this compound, the spectrum would be expected to show distinct resonances for the aromatic protons, the isopropyl group protons, and the protons of the glycinamide moiety. The integration of these signals corresponds to the number of protons in each environment, and their splitting patterns (e.g., singlets, doublets, triplets, multiplets) reveal information about neighboring protons.
For instance, the aromatic protons on the substituted phenyl ring would typically appear as doublets in the downfield region of the spectrum. The methine proton of the isopropyl group would present as a septet, coupled to the six equivalent methyl protons, which would appear as a doublet. The methylene (B1212753) protons of the glycinamide would likely be a singlet, and the primary amide protons would also produce a characteristic signal.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal. For this compound, characteristic peaks would be observed for the carbonyl carbon of the amide, the aromatic carbons (with different shifts for the substituted and unsubstituted carbons), the carbons of the isopropyl group, and the methylene carbon of the glycinamide. The chemical shifts of these carbons are indicative of their electronic environment.
Representative NMR Data for N-Aryl Glycinamide Analogs:
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Carbonyl (C=O) | - | ~167.3 |
| Aromatic CH | 7.0 - 8.3 | 120.4 - 144.3 |
| Aromatic C (substituted) | - | 125.5 - 141.2 |
| Methylene (CH₂) | ~3.5 | ~45.2 |
| Amide NH | 10.6 - 12.4 | - |
Note: The chemical shifts are approximate and can vary depending on the solvent and the specific substitution pattern on the phenyl ring.
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. It can also provide structural information through the analysis of fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for the analysis of polar molecules like N-substituted glycinamides. In positive ion mode, the compound would be expected to be detected as the protonated molecule [M+H]⁺. The high-resolution mass measurement from techniques like Quadrupole Time-of-Flight (QToF) MS allows for the determination of the exact molecular formula. For example, phenylglycinamide derivatives have been successfully characterized using LC-MS with ESI, where the calculated mass for the protonated molecule was confirmed by the experimental findings. nih.gov
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF-MS/MS): Coupling UPLC with high-resolution mass spectrometry provides a powerful platform for both separation and identification. UPLC-QToF-MS/MS can be used to isolate the target compound from a complex mixture and then subject it to fragmentation to obtain structural information. The fragmentation pattern of the parent ion can help to confirm the connectivity of the different structural motifs within the molecule, such as the substituted phenyl ring and the glycinamide side chain.
Expected Mass Spectrometric Data for this compound:
| Ion | Calculated m/z | Technique |
| [M+H]⁺ | 207.1497 | ESI-MS |
Note: The calculated m/z is for the protonated molecule of this compound (C₁₂H₁₈N₂O).
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum would exhibit characteristic absorption bands for the amide functional group, the aromatic ring, and the alkyl groups. Key expected vibrational frequencies include:
N-H stretching: The amide N-H stretching vibrations typically appear as one or two bands in the region of 3500-3300 cm⁻¹. ucla.edu
C=O stretching (Amide I): A strong absorption band corresponding to the carbonyl stretch is expected in the range of 1690-1630 cm⁻¹. ucla.edu
N-H bending (Amide II): This band, arising from the N-H bending vibration coupled with C-N stretching, is typically observed around 1650-1550 cm⁻¹.
Aromatic C-H stretching: These vibrations are usually seen just above 3000 cm⁻¹. vscht.cz
Aromatic C=C stretching: The stretching of the carbon-carbon bonds in the phenyl ring gives rise to absorptions in the 1600-1450 cm⁻¹ region. vscht.cz
Alkyl C-H stretching: The C-H stretching vibrations of the isopropyl and methylene groups are expected to appear just below 3000 cm⁻¹. vscht.cz
Studies on related N-phenylamides have shown that the positions of the amide I, II, and III bands can be sensitive to the conformation (cis- or trans-) of the amide group. nih.gov
Representative IR Absorption Bands for N-Aryl Amides:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Amide N-H Stretch | 3500 - 3300 |
| Carbonyl C=O Stretch (Amide I) | 1690 - 1630 |
| Amide N-H Bend (Amide II) | 1650 - 1550 |
| Aromatic C-H Stretch | ~3030 |
| Aromatic C=C Bending | 1700 - 1500 |
Chromatographic Methods for Purity and Identity Confirmation
Chromatographic techniques are essential for separating the target compound from impurities and for confirming its identity by comparing its retention time with that of a reference standard.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For N-substituted glycinamides, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
The purity of the compound can be assessed by the presence of a single major peak in the chromatogram. The identity can be confirmed by spiking the sample with a known standard of this compound and observing a single, co-eluting peak. The analysis of N-acyl amino acids by HPLC often involves derivatization to enhance UV detection. mdpi.com
Chiral HPLC: If the synthesis of an analog of this compound could result in enantiomers, chiral HPLC would be necessary to separate and quantify them. This technique uses a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.
Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller stationary phase particles (typically less than 2 µm). This results in higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. UPLC is particularly advantageous for the rapid analysis of complex samples and for high-throughput screening.
UPLC methods, often coupled with mass spectrometry, are highly effective for the analysis of aromatic amines and related compounds. waters.com The high resolving power of UPLC allows for the separation of closely related impurities, providing a more accurate assessment of the compound's purity. The conditions for UPLC analysis, including the column, mobile phase composition, and gradient, would be optimized to achieve the best separation for this compound and its potential impurities. Research on phenylglycinamide derivatives has demonstrated the utility of UPLC for purity determination. nih.gov
X-ray Crystallography for Ligand-Protein Complex Characterization and Design Guidance
X-ray crystallography is a powerful technique that provides a high-resolution, three-dimensional view of how a ligand binds to its protein target. rcsb.orgnih.gov This atomic-level information is invaluable for understanding the molecular basis of recognition and for guiding the rational design of more potent and selective inhibitors. The process involves crystallizing the protein in complex with the ligand and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be determined.
For glycinamide-based ligands, X-ray crystallography reveals the precise orientation of the glycinamide moiety within the active site of the target protein. It elucidates the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are responsible for the ligand's binding affinity and specificity.
Insights from Glycinamide Ribonucleotide Transformylase (GAR Tfase) Complexes
Crystal structures of both human and E. coli GAR Tfase have been solved in various forms, including the apoenzyme, in complex with the substrate glycinamide ribonucleotide (GAR), and with various inhibitors. acs.orgnih.govrcsb.org These structures have provided profound insights into the enzyme's mechanism and have served as a foundation for structure-based drug design. gla.ac.uknih.gov
The crystal structure of E. coli GAR Tfase in a ternary complex with a substrate analog and a folate inhibitor revealed a flexible loop in the active site that becomes ordered upon ligand binding. rcsb.org Similarly, studies on human GAR Tfase have shown conformational changes in a substrate-binding loop that are dependent on pH. acs.orgnih.gov
A high-resolution (1.96 Å) crystal structure of E. coli GAR Tfase with a multisubstrate adduct inhibitor, BW1476U89, has been particularly informative. gla.ac.uk This inhibitor was designed to mimic the binding of both the glycinamide ribonucleotide substrate and the 10-formyltetrahydrofolate cofactor. The crystal structure confirmed that the inhibitor binds in an extended crevice at the interface of the enzyme's two domains. gla.ac.uk
The key interactions observed in the crystal structures of GAR Tfase with its ligands are crucial for inhibitor design. For instance, the glycinamide portion of the substrate and inhibitors forms specific hydrogen bonds with conserved active site residues. The crystallographic data highlights the importance of residues such as His108, Asn106, and Asp144 in the catalytic mechanism and ligand binding. gla.ac.ukebi.ac.uknih.gov His108 is believed to act as an electrophile, stabilizing the tetrahedral intermediate formed during the formyl transfer reaction. gla.ac.uk
The detailed structural information obtained from these crystallographic studies allows medicinal chemists to design new analogs with improved binding affinity and selectivity. By understanding the spatial arrangement of the ligand in the active site, modifications can be made to the ligand to optimize its interactions with the protein. For example, functional groups can be added to the ligand to form additional hydrogen bonds or to fill unoccupied hydrophobic pockets in the active site.
The table below summarizes key crystallographic data for E. coli and human GAR Tfase in complex with glycinamide-containing ligands.
| PDB ID | Protein Target | Ligand | Resolution (Å) | Key Interacting Residues |
| 1CDE | E. coli GAR Tfase | Glycinamide Ribonucleotide & Folate Inhibitor | 2.50 | Disordered loop becomes ordered upon binding. rcsb.org |
| 1GAR | E. coli GAR Tfase | Multisubstrate Adduct (BW1476U89) | 1.96 | Arg103, His108, Gln170. gla.ac.ukebi.ac.ukwwpdb.org |
| 1MEN | Human GAR Tfase | β-Glycinamide Ribonucleotide (β-GAR) | Not specified | Reveals conformational isomerism of a substrate binding loop. acs.org |
| 1MEJ | Human GAR Tfase (apo) | None | Not specified | Structure at high pH (8.5) shows a substrate-permissive conformation. acs.org |
| 1MEO | Human GAR Tfase (apo) | None | Not specified | Structure at low pH (4.2) shows a substrate-prohibitive conformation. acs.org |
This table is based on the provided search results and may not be exhaustive.
The structural insights gained from X-ray crystallography of glycinamide analogs with their protein targets are instrumental in the field of drug discovery. This knowledge accelerates the design and optimization of new therapeutic agents by providing a rational basis for modifying chemical structures to enhance their biological activity.
Future Directions and Research Gaps
Exploration of Novel Therapeutic Applications for N-Aryl Glycinamide (B1583983) Derivatives
The structural scaffold of N-aryl glycinamide is a versatile platform for discovering treatments for a wide range of diseases. Current research has primarily focused on a few key areas, but significant opportunities exist to broaden the therapeutic scope of these derivatives.
One major area of investigation is in the treatment of neurological disorders. Phenylglycinamide derivatives have been designed as hybrid molecules with the potential for broad-spectrum anticonvulsant activity. asianpubs.org By integrating structural features from known anticonvulsants and other neurologically active agents, researchers aim to develop multi-target drugs that could offer improved efficacy, especially in drug-resistant forms of epilepsy. asianpubs.org This multi-target strategy may also reduce the risk of adverse drug-drug interactions and improve patient compliance. asianpubs.org
Beyond epilepsy, the anti-inflammatory potential of related structures like N-arylcinnamamides is under investigation. researchgate.net These compounds have been shown to significantly reduce the activation of NF-κB, a key transcription factor involved in inflammatory responses. researchgate.net Future research could adapt the N-aryl glycinamide scaffold to target inflammatory pathways implicated in conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation. A series of N-(4-substituted phenyl)glycine derivatives has already demonstrated anti-inflammatory properties in preclinical models, suggesting this is a promising avenue. nih.gov
The anti-proliferative effects of N-aryl carboxamide derivatives also present a compelling case for cancer research. researchgate.net Studies have shown that certain derivatives can inhibit the proliferation of pulmonary artery smooth muscle cells, a characteristic feature of pulmonary hypertension which shares some traits with cancer cell proliferation. researchgate.net The N-arylpiperazine scaffold, closely related to N-aryl glycinamides, has garnered significant attention for its potential to interact with various molecular targets involved in carcinogenesis, showing activity against prostate and breast cancer cell lines. nih.gov Exploring the activity of N-[4-(propan-2-yl)phenyl]glycinamide analogs against a diverse panel of cancer cell lines could uncover novel oncology applications. researchgate.netresearchgate.net Furthermore, N-aryl derivatives have been investigated as androgen receptor antagonists for potential use in prostate cancer treatment and as Toll-like receptor 4 (TLR4) antagonists for inflammatory diseases. nih.govmdpi.com
A summary of potential therapeutic applications for N-aryl glycinamide and related derivatives is presented below.
| Therapeutic Area | Potential Application | Related N-Aryl Derivative Class | Key Findings |
| Neurological Disorders | Broad-spectrum anticonvulsant | Phenylglycinamide | Designed as multi-target agents to improve antiseizure activity. asianpubs.org |
| Inflammatory Diseases | Anti-inflammatory agent | N-arylcinnamamide, N-phenylglycine | Inhibition of NF-κB activation; reduction of edema in preclinical models. researchgate.netnih.gov |
| Oncology | Anti-proliferative agent | N-aryl carboxamide, N-arylpiperazine | Inhibition of cancer cell growth; potential as androgen receptor antagonists. researchgate.netnih.govnih.gov |
| Infectious Diseases | Antimicrobial agent | N-arylcinnamamide | Demonstrated activity against a wide spectrum of bacteria and fungi. researchgate.net |
Development of Advanced Synthetic Strategies for Complex Analogs
To fully explore the therapeutic potential of N-aryl glycinamide derivatives, the development of more efficient, versatile, and advanced synthetic strategies is essential. Current methods, while effective, can be improved to facilitate the rapid generation of diverse and structurally complex analogs for structure-activity relationship (SAR) studies.
Future research should focus on developing novel one-pot, multi-component reactions. researchgate.net These approaches streamline the synthesis process, reduce waste, and allow for the efficient creation of large libraries of compounds. For example, a one-pot, two-step procedure for synthesizing N-aryl glycines from 2-chloro-N-aryl acetamides has been developed, proceeding through a 1,4-diarylpiperazine-2,5-dione intermediate. researchgate.net Adapting such methods for glycinamide synthesis could significantly accelerate the discovery process.
Asymmetric synthesis is another critical area for development. Many biological targets are chiral, and the stereochemistry of a drug molecule can profoundly impact its efficacy and safety. Developing stereoselective methods for producing specific enantiomers of N-aryl glycinamide analogs is crucial. researchgate.net This includes the asymmetric synthesis of arylglycines and the stereoselective synthesis of related structures like β-glycinamide ribonucleotide, which can provide enantiomerically pure compounds for biological testing. researchgate.netresearchgate.net An umpolung amide synthesis approach has been shown to be effective for preparing chiral N-aryl amides with a high degree of conservation of enantiomeric excess, which is particularly important for derivatives of aryl glycines that are prone to epimerization. mdpi.com
Combinatorial chemistry, particularly when coupled with solid-phase synthesis, offers a powerful platform for generating large and diverse libraries of N-aryl glycinamide analogs. semanticscholar.orgaudreyli.com This high-throughput approach allows for the systematic modification of different parts of the molecule—the aryl ring, the glycine (B1666218) backbone, and the amide terminus—to rapidly explore the chemical space and identify key structural features for optimal activity. semanticscholar.org On-resin functionalization techniques, such as the coupling of boronic acids to resin-bound N-arylglycinyl peptides, represent a late-stage method to introduce side-chain diversity. mdpi.com
The table below summarizes key advanced synthetic strategies and their potential impact on the development of N-aryl glycinamide analogs.
| Synthetic Strategy | Description | Potential Impact |
| One-Pot Procedures | Combining multiple reaction steps into a single operation without isolating intermediates. researchgate.net | Increased efficiency, reduced waste, and faster synthesis of analogs. |
| Asymmetric Synthesis | Methods that produce a specific stereoisomer of a chiral molecule. researchgate.netresearchgate.net | Allows for the study of stereochemistry on biological activity and leads to safer, more effective drugs. |
| Umpolung Amide Synthesis | A polarity-inversion strategy that can prevent epimerization in chiral starting materials. mdpi.com | Crucial for synthesizing enantiomerically pure N-aryl amides from racemization-prone precursors. |
| Combinatorial Chemistry & Solid-Phase Synthesis | Automated methods to create large libraries of compounds on a solid support. semanticscholar.orgaudreyli.com | Rapid generation of diverse analogs for high-throughput screening and SAR studies. |
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
A significant gap in the current understanding of N-aryl glycinamide derivatives is the precise molecular mechanism by which they exert their therapeutic effects. While initial studies may identify a primary biological target, the full spectrum of a compound's interactions within a biological system often remains unknown. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-biology approach to bridge this gap. nih.govnih.gov
By treating cells or animal models with a specific N-aryl glycinamide derivative and subsequently analyzing the global changes across these different molecular layers, researchers can construct a comprehensive picture of the compound's mechanism of action. nih.gov For instance, transcriptomics (e.g., RNA-seq) can reveal which genes are up- or down-regulated, while proteomics can identify changes in protein expression and post-translational modifications. researchgate.netaudreyli.com Metabolomics can then provide a functional readout of these upstream changes by measuring fluctuations in small-molecule metabolites. researchgate.net
This integrated approach can help identify not only the intended target but also potential off-target effects, which is crucial for predicting both efficacy and toxicity. nih.gov It can uncover entire signaling pathways and molecular networks that are modulated by the compound, providing deeper mechanistic insights than traditional single-target assays. nih.govresearchgate.net Furthermore, multi-omics data can help identify biomarkers that predict patient response to a drug, paving the way for personalized medicine. asianpubs.org This strategy is particularly valuable for understanding drug resistance, as it can reveal the adaptive mechanisms that cells employ to evade treatment. nih.gov
| Omics Layer | Type of Data Generated | Potential Mechanistic Insights |
| Genomics | DNA sequence variations | Identification of genetic factors influencing drug response and susceptibility. |
| Transcriptomics | Gene expression levels (mRNA) | Elucidation of gene regulatory networks affected by the compound. nih.gov |
| Proteomics | Protein abundance and modifications | Identification of direct drug targets and downstream signaling pathway alterations. researchgate.netaudreyli.com |
| Metabolomics | Levels of endogenous metabolites | Understanding of the functional impact on cellular metabolism and physiology. researchgate.net |
The ultimate goal is to move beyond a "one drug, one target" paradigm and embrace a network-level understanding of pharmacology, which is essential for developing more effective and safer N-aryl glycinamide-based therapies. mdpi.com
Design of Targeted Delivery Systems for N-Aryl Glycinamide Compounds
A major challenge in drug development is ensuring that a therapeutic agent reaches its intended site of action in the body at a sufficient concentration and for an appropriate duration. N-aryl glycinamide compounds, like many small molecules, may face challenges such as poor aqueous solubility, limited bioavailability, and off-target toxicity. researchgate.netmdpi.com Designing targeted drug delivery systems is a critical future direction to overcome these hurdles.
Nanoparticle-based systems offer a versatile platform for delivering these compounds. Liposomes, which are vesicles composed of lipid bilayers, can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation in the bloodstream and improving their pharmacokinetic profile. researchgate.netnih.gov The surface of these liposomes can be modified with polymers like polyethylene (B3416737) glycol (PEG) to create "stealth" nanoparticles that evade the immune system, prolonging circulation time. nih.gov Furthermore, ligands such as antibodies or peptides can be attached to the nanoparticle surface to actively target specific cells or tissues, such as cancer cells. audreyli.commostwiedzy.pl Other promising nanocarriers include polymeric nanoparticles and dendrimers. nih.govacs.org
Another powerful strategy is the development of prodrugs. A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form within the body, often at the target site. asianpubs.org This approach can be used to improve the solubility, permeability, and metabolic stability of N-aryl glycinamide derivatives. nih.gov For example, a lipophilic promoiety could be attached to the molecule to enhance its ability to cross cell membranes, which is then cleaved by an enzyme that is abundant in the target tissue, releasing the active drug locally and minimizing systemic exposure. asianpubs.orgnih.gov
These advanced delivery systems can transform the therapeutic potential of N-aryl glycinamides by enhancing their efficacy and reducing side effects.
| Delivery System | Mechanism of Action | Potential Advantages for N-Aryl Glycinamides |
| Liposomes | Lipid-based vesicles that encapsulate the drug. researchgate.net | Improves solubility, protects from degradation, and can be surface-modified for targeting. nih.gov |
| Polymeric Nanoparticles | Solid colloidal particles in which the drug is dissolved, entrapped, or encapsulated. nih.gov | Provides controlled and sustained release, enhancing therapeutic duration. researchgate.net |
| Prodrugs | An inactive drug derivative that is metabolically activated in the body. asianpubs.org | Enhances bioavailability, improves membrane permeability, and can achieve targeted release. nih.gov |
| Dendrimers | Highly branched, tree-like macromolecules with a well-defined structure. nih.gov | High drug-loading capacity and a surface that can be functionalized for targeting. nih.gov |
Computational Refinements for Enhanced Predictive Modeling of Glycinamide-Based Ligands
In modern drug discovery, computational modeling plays an indispensable role in accelerating the design and optimization of new therapeutic agents. For N-aryl glycinamide derivatives, refining these in silico tools is a key area for future research that can significantly reduce the time and cost associated with drug development.
Quantitative Structure-Activity Relationship (QSAR) modeling is a fundamental technique that seeks to correlate the chemical structure of a compound with its biological activity. nih.gov By developing robust QSAR models for a series of N-aryl glycinamide analogs, researchers can predict the activity of novel, unsynthesized compounds and prioritize the most promising candidates for synthesis. researchgate.netmdpi.com Future work should focus on creating more sophisticated 3D-QSAR models, like Comparative Molecular Field Analysis (CoMFA), which can provide detailed insights into the steric and electrostatic features required for optimal interaction with a biological target. nih.govekb.eg
Molecular docking is another powerful tool that predicts how a ligand, such as an N-aryl glycinamide, binds to the three-dimensional structure of a protein target. asianpubs.org This allows for the visualization of key interactions (e.g., hydrogen bonds, hydrophobic interactions) and helps rationalize observed SAR data. researchgate.net As more protein structures become available, homology modeling can be used to build models of targets for which no experimental structure exists. nih.gov A major research gap is the accurate prediction of binding affinity for flexible protein binding sites; developing advanced docking algorithms and scoring functions that can account for protein conformational changes upon ligand binding is a critical need. uni-halle.de
Finally, the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties using in silico models is essential for early-stage drug development. mdpi.com These models can flag compounds that are likely to have poor pharmacokinetic profiles or toxic liabilities before significant resources are invested in their synthesis and testing. nih.gov Improving the accuracy of these predictive models, particularly for toxicity, remains a significant challenge and an important area for future research. semanticscholar.org
| Computational Method | Application in Drug Discovery | Future Refinements for Glycinamides |
| QSAR | Predicts the biological activity of new compounds based on their chemical structure. nih.gov | Development of more predictive 3D-QSAR and Hologram QSAR (HQSAR) models. ekb.eg |
| Molecular Docking | Simulates the binding of a ligand to a protein target to predict binding mode and affinity. asianpubs.orgresearchgate.net | Improved scoring functions and methods to handle protein flexibility. uni-halle.de |
| ADMET Prediction | Estimates pharmacokinetic and toxicity properties of compounds in silico. mdpi.com | Enhanced accuracy of toxicity prediction and integration with systems toxicology models. nih.gov |
| Molecular Dynamics | Simulates the movement of atoms and molecules over time to study conformational changes. mdpi.com | Longer-timescale simulations to better understand ligand-receptor binding kinetics and allosteric effects. |
By integrating these advanced computational approaches, the design of the next generation of N-aryl glycinamide-based ligands can be more rational, efficient, and targeted, ultimately enhancing the probability of successful clinical translation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
